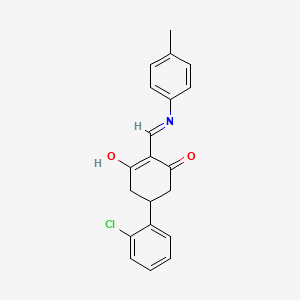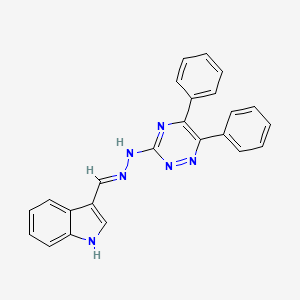
3-hydroxy-5,5-dimethyl-2-(N-methyl-N-phenylethanehydrazonoyl)-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-5,5-dimethyl-2-(N-methyl-N-phenylethanehydrazonoyl)-2-cyclohexen-1-one is an organic compound with a complex structure that includes a cyclohexane ring, two ketone groups, and a hydrazine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5,5-dimethyl-2-(N-methyl-N-phenylethanehydrazonoyl)-2-cyclohexen-1-one typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 2-methyl-2-phenylhydrazine under acidic conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is refluxed to facilitate the formation of the desired product. The reaction can be represented as follows:
5,5-Dimethyl-1,3-cyclohexanedione+2-methyl-2-phenylhydrazine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the ketone groups, converting them into alcohols.
Substitution: The compound can participate in substitution reactions, where the hydrazine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-hydroxy-5,5-dimethyl-2-(N-methyl-N-phenylethanehydrazonoyl)-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical products and as an intermediate in industrial processes.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-5,5-dimethyl-2-(N-methyl-N-phenylethanehydrazonoyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: A simpler analog with similar structural features but lacking the hydrazine moiety.
2-Methyl-2-phenylhydrazine: A precursor used in the synthesis of the target compound.
Cyclohexane-1,3-dione derivatives: Compounds with similar cyclohexane ring structures and varying functional groups.
Uniqueness
3-hydroxy-5,5-dimethyl-2-(N-methyl-N-phenylethanehydrazonoyl)-2-cyclohexen-1-one is unique due to the presence of both the cyclohexane-1,3-dione core and the hydrazine derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
327104-65-4 |
|---|---|
Fórmula molecular |
C17H22N2O2 |
Peso molecular |
286.37g/mol |
Nombre IUPAC |
3-hydroxy-5,5-dimethyl-2-[(E)-C-methyl-N-(N-methylanilino)carbonimidoyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H22N2O2/c1-12(18-19(4)13-8-6-5-7-9-13)16-14(20)10-17(2,3)11-15(16)21/h5-9,20H,10-11H2,1-4H3/b18-12+ |
Clave InChI |
ZCGLEGKLCQSRRW-LDADJPATSA-N |
SMILES |
CC(=NN(C)C1=CC=CC=C1)C2=C(CC(CC2=O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B604649.png)

![N'-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B604652.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-isopropylphenoxy)acetohydrazide](/img/structure/B604653.png)
![2-(3,4-dimethoxyphenyl)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B604654.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B604656.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B604657.png)

![2-[(E)-(2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL](/img/structure/B604659.png)
![2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B604661.png)

![2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B604664.png)
![N'~3~-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B604665.png)
![2-{1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE](/img/structure/B604667.png)
